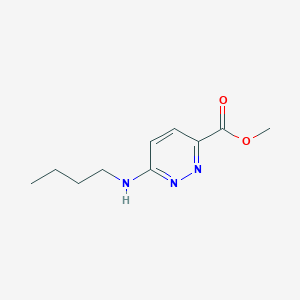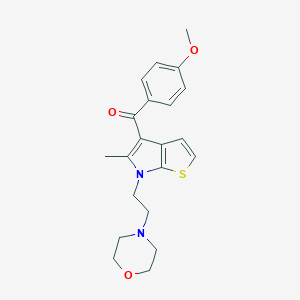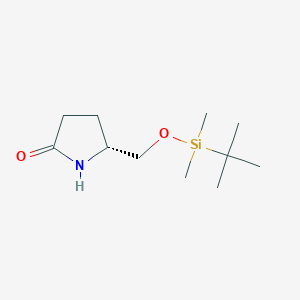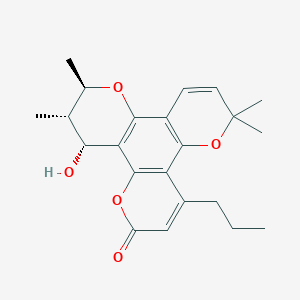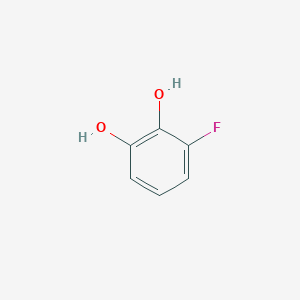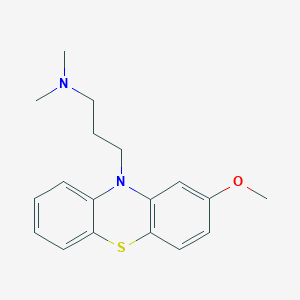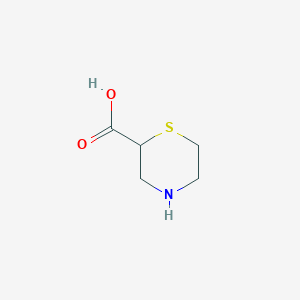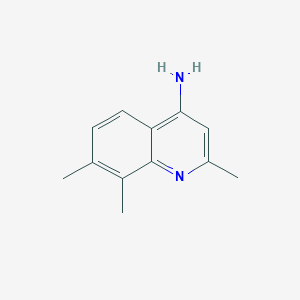
2,7,8-Trimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,8-Trimethylquinolin-4-amine is a heterocyclic organic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including as a fluorescent probe and in the synthesis of other compounds. In
Mecanismo De Acción
The mechanism of action of 2,7,8-Trimethylquinolin-4-amine is not fully understood, but it is believed to interact with metal ions and other molecules in biological systems. This compound has been shown to have a high affinity for certain metal ions, including zinc and copper, and may be useful in the detection and quantification of these ions in biological samples.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine are not well characterized, but it is believed to have a low toxicity and minimal side effects. This compound has been shown to be stable under a variety of conditions and may be useful in a variety of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,7,8-Trimethylquinolin-4-amine in lab experiments is its high affinity for metal ions, which makes it useful for detecting and quantifying these ions in biological samples. This compound is also stable and easy to work with, making it a good choice for a variety of applications. However, the limitations of this compound include its limited solubility in water and its potential for non-specific binding to other molecules in biological systems.
Direcciones Futuras
There are many possible future directions for research on 2,7,8-Trimethylquinolin-4-amine. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection and quantification of a variety of molecules in biological systems. Another area of interest is the use of this compound in the development of new drugs, particularly those that target metal ions in biological systems. Finally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2,7,8-Trimethylquinolin-4-amine, which could lead to new insights into biological processes.
Métodos De Síntesis
The synthesis of 2,7,8-Trimethylquinolin-4-amine involves the reaction of 2,7,8-Trimethylquinoline with an amine reagent. This reaction can be carried out using a variety of methods, including refluxing in a solvent such as ethanol or acetic acid. The resulting product is a yellow crystalline solid that can be purified using recrystallization.
Aplicaciones Científicas De Investigación
2,7,8-Trimethylquinolin-4-amine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other compounds. This compound has been studied for its potential use in the development of new drugs and as a tool for investigating biological processes.
Propiedades
Número CAS |
147147-70-4 |
|---|---|
Nombre del producto |
2,7,8-Trimethylquinolin-4-amine |
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2,7,8-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3,(H2,13,14) |
Clave InChI |
STEFEHAUBRHNNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
SMILES canónico |
CC1=C(C2=NC(=CC(=C2C=C1)N)C)C |
Sinónimos |
4-AMINO-2,7,8-TRIMETHYLQUINOLINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



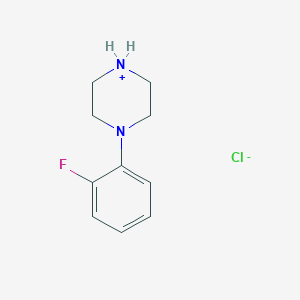
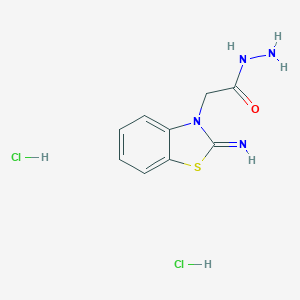
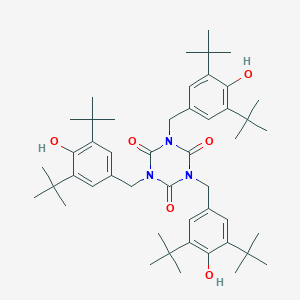
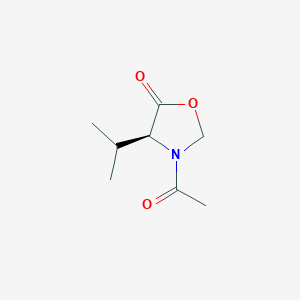
![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)
